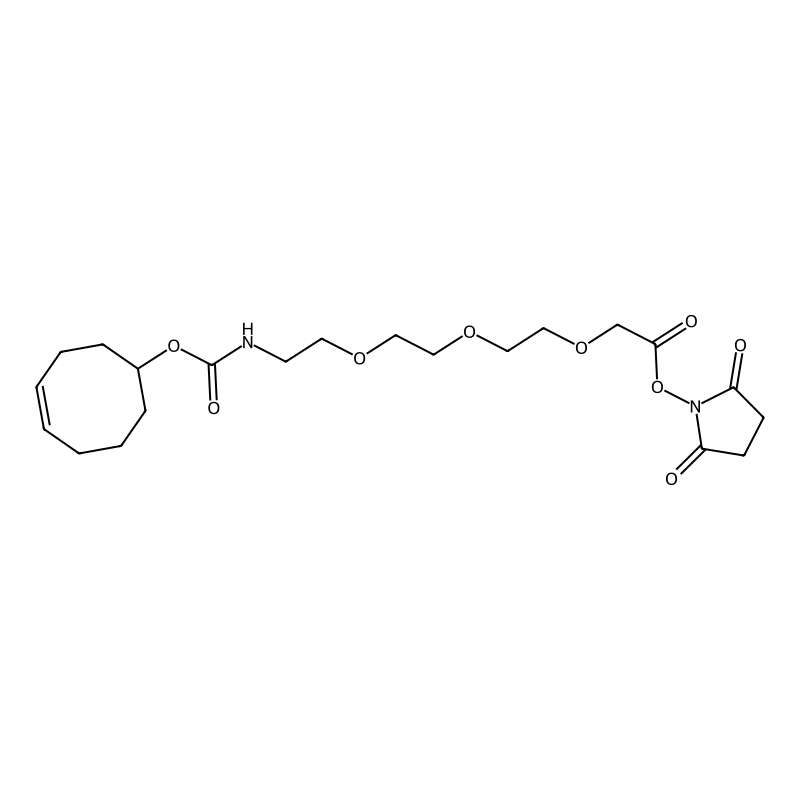

Tco peg3 CH2conhs

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Technical Profile of TCO-PEG3-acid

TCO-PEG3-acid is a bifunctional chemical reagent widely used in bioconjugation for drug development and chemical biology. Its core components are a trans-cyclooctene (TCO) group and a terminal carboxylic acid, connected by a triethylene glycol (PEG3) spacer [1].

The table below summarizes its key characteristics:

| Property | Description |

|---|---|

| IUPAC Name | Information not available in search results |

| Other Identifiers | CAS: 2141981-86-2 (from [1]); Catalog: HY-140015-50mg (from [2]) |

| Molecular Formula | Information not available in search results |

| Molecular Weight | Information not available in search results |

| Key Functional Groups | • trans-Cyclooctene (TCO): Reacts with tetrazines via IEDDA. • Carboxylic Acid (COOH): Reacts with primary amines to form stable amide bonds [1]. | | Primary Applications | • Synthesis of Antibody-Drug Conjugates (ADCs) [1]. • Construction of PROTACs (as a PEG-based linker) [3] [4]. • General bioorthogonal labeling and bioconjugation [5] [1]. | | Storage & Stability | Short half-life; not recommended for long-term storage as it naturally isomerizes to less reactive cis-cyclooctene (CCO) [1]. |

Core Chemical Principle and Applications

The high value of this reagent stems from the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between its TCO group and tetrazine groups.

The IEDDA "click" reaction between TCO and Tetrazine enables specific bioconjugation.

- Exceptional Selectivity and Speed: The IEDDA reaction is bioorthogonal, meaning it occurs rapidly and selectively under physiological conditions without interfering with native biological processes [5]. This makes it ideal for applications in living systems.

- Role of the PEG Spacer: The PEG3 linker improves the compound's solubility in aqueous solutions and increases the distance between connected molecules, which can help preserve their biological activity [6].

Key Experimental Workflows

Here are detailed methodologies for two primary use cases, demonstrating how TCO-PEG3-acid is employed in practice.

Conjugation with an Antibody or Protein

This protocol outlines the steps to conjugate TCO-PEG3-acid to a protein (e.g., an antibody) via its primary amines, followed by labeling with a tetrazine-modified payload [1] [6].

Step-by-Step Protocol:

- Activation of Carboxylic Acid: Dissolve TCO-PEG3-acid in an anhydrous solvent like DMSO. Activate the carboxylic acid group by adding coupling reagents such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) [1].

- Reaction with Protein: Mix the activated TCO ester with the target protein in a suitable buffer (e.g., PBS, pH 7.0-8.5). The activated ester will react with primary amine groups (lysine side chains or the N-terminus) on the protein to form a stable amide bond. Incubate for 30-60 minutes at room temperature.

- Purification: Remove excess, unreacted TCO reagent and byproducts from the protein conjugate using a desalting column, dialysis, or tangential flow filtration.

- Conjugation with Payload: Incubate the TCO-modified protein with a tetrazine-functionalized molecule (e.g., a drug, fluorophore, or other protein). Use a 1.0 to 1.5 molar excess of the tetrazine reagent to ensure high conjugation efficiency [6].

- Final Purification and Analysis: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods. Analyze the product by SDS-PAGE and SEC to confirm conjugation success and complex integrity [6].

Synthesis of an Antibody-Drug Conjugate (ADC) Linkage

TCO-PEG3-acid can serve as a critical component in constructing ADCs, linking a targeting antibody to a cytotoxic drug [1].

Workflow Diagram:

Workflow for constructing an ADC using TCO-PEG3-acid and IEDDA chemistry.

Critical Technical Notes for Researchers

- Stability is a Key Limitation: The TCO group is not stable for long-term storage as it isomerizes to the less reactive cis-cyclooctene (CCO) [1]. Use fresh reagents, and verify the reactivity of stored TCO compounds before use.

- Verify Conjugation Efficiency: Always use analytical methods like SDS-PAGE mobility shift assays or HPLC-SEC to confirm the efficiency of both the initial TCO modification and the final IEDDA conjugation [7] [6].

- Reaction Kinetics: The IEDDA reaction between TCO and tetrazine is exceptionally fast, with reported rate constants reaching up to 10^7 M⁻¹s⁻¹ [5]. This allows for rapid conjugation even at low concentrations.

References

- 1. TCO-PEG3-acid, 2141981-86-2 [broadpharm.com]

- 2. Medchem Express 50MG TCO - PEG -acid, Quantity: 50mg 3 [fishersci.co.uk]

- 3. t-Butyl acetate-PEG3-CH2COOH | PROTAC Linker [medchemexpress.com]

- 4. - TCO -maleimide | TargetMol PEG 3 [targetmol.com]

- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry... [ejnmmipharmchem.springeropen.com]

- 6. Site-specific chemical conjugation of human Fas ligand extracellular... [bmcbiotechnol.biomedcentral.com]

- 7. Tetrazine Amino Acid Encoding for Rapid and Complete Protein... [pmc.ncbi.nlm.nih.gov]

Storage Guidelines for Related TCO-PEG3 Compounds

The table below summarizes the storage conditions found for similar TCO-PEG3 linkers. The recommendations are consistent across different suppliers and compound types.

| Compound Name | Supplier | Recommended Storage | Important Stability Notes |

|---|---|---|---|

| TCO-PEG3-acid [1] | BroadPharm | Information missing | Short half-life; naturally isomerizes into inactive CCO; not recommended for long-term storage. |

| TCO-PEG3-CH2CO2H [2] | AxisPharm | -20°C | Information missing |

| TCO-PEG3-Maleimide [3] | VectorLabs | -50°C to -85°C | Information missing |

| TCO-PEG3-Amine [4] | VectorLabs | -20°C, desiccate | Information missing |

Technical Background and Handling Recommendations

The recommended storage conditions are directly linked to the chemical properties of TCO-based reagents.

- Why Low Temperature? The trans-cyclooctene (TCO) group is the key reactive moiety for fast, bioorthogonal click chemistry with tetrazines [1] [5]. However, one source specifically notes that the TCO group has a short half-life and will naturally isomerize into its unreactive cis-cyclooctene (CCO) form over time, leading to a loss of reactivity [1]. Storing the compound at low temperatures (-20°C or lower) slows down this decomposition process.

- Why Protect from Light? Some product pages recommend protecting the compound from light [5]. As a best practice for handling sensitive chemicals, storing TCO-PEG3-CH2CONHS in an amber vial or a freezer-safe container that blocks light is advisable to prevent potential photodegradation.

Proposed Experimental Workflow for Handling TCO Reagents

For your research, you can adopt the following standardized procedure for handling and testing TCO-PEG3 reagents, based on the gathered information:

Experimental workflow for TCO-PEG3 reagents

Key Takeaways for Researchers

- Apply Standard TCO Protocols: In the absence of specific data for TCO-PEG3-CH2CONHS, it is prudent to follow the storage conditions established for its closest analogues.

- Prioritize Cold Storage: For optimal results, store your compound at -20°C or lower.

- Ensure Proper Handling: Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation, which could hydrolyze the active NHS ester.

- Verify Reactivity: Given the known instability of the TCO group [1], it is good practice to confirm the reactivity of your specific batch in a pilot conjugation experiment if it has been stored for an extended period.

References

Core Characteristics & Role of TCO-PEG₃-CH₂CONHS

TCO-PEG₃-CH₂CONHS is a heterobifunctional linker that integrates a trans-cyclooctene (TCO) bioorthogonal handle with an N-hydroxysuccinimide (NHS) ester for amine coupling [1]. Its key feature is participation in the Inverse Electron-Demand Diels-Alder (IEDDA) reaction with tetrazines, the fastest known bioorthogonal ligation [2] [3] [4].

The table below summarizes its core properties:

| Property | Specification |

|---|---|

| Chemical Formula | Information not explicitly listed in search results |

| Molecular Weight | 456.49 g/mol [1] |

| Purity | ≥98% [1] |

| Physical Form | Information not explicitly listed in search results |

| TCO Reactivity | IEDDA reaction with 1,2,4,5-Tetrazines [2] [3] |

| NHS Ester Reactivity | Acylation of primary amines (e.g., lysine residues on proteins) [1] |

| Key Feature | PEG₃ spacer improves solubility, reduces aggregation, and enhances stability [1]. |

Mechanism and Conjugation Workflow

The utility of TCO-PEG₃-CH₂CONHS stems from its two reactive groups, which enable a simple, two-step conjugation strategy to link biological molecules (like antibodies) with various payloads (like radionuclides or fluorescent dyes).

The following diagram illustrates the reaction mechanism and the typical experimental workflow for creating a functional conjugate, such as a radioimmunoconjugate for imaging.

Diagram of the two-step TCO conjugation and IEDDA reaction workflow.

Experimental Protocol for Antibody Conjugation

Based on the methodology from the search results [5], here is a detailed protocol for conjugating TCO-PEG₃-CH₂CONHS to a monoclonal antibody like rituximab.

Step 1: TCO Functionalization of the Antibody

- Preparation: Dissolve the antibody (e.g., rituximab) in a suitable buffer like phosphate-buffered saline (PBS) at pH 7.2–7.4. Note that amine-containing buffers (e.g., Tris) must be avoided as they compete for the NHS ester.

- Reaction: Add a solution of TCO-PEG₃-CH₂CONHS in anhydrous DMSO dropwise to the antibody solution with gentle stirring. A typical molar excess of TCO linker to antibody is between 5:1 and 20:1, which should be optimized to control the degree of labeling.

- Incubation: Allow the reaction to proceed for 2 hours at room temperature or 2–4 hours at 4°C with constant shaking (e.g., 400 rpm) [5].

- Purification: Purify the TCO-modified antibody from unreacted linker and organic solvent using size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis against PBS.

Step 2: Conjugation via IEDDA Reaction

- Pre-targeting: Administer the TCO-modified antibody in vivo. Allow sufficient time (e.g., 24-48 hours) for the antibody to accumulate in the target tissue (e.g., tumors) and clear from circulation [5].

- Cleavage Trigger: Inject the tetrazine probe (e.g., Tz-1). The IEDDA reaction will cleave the radionuclide-chelate complex from circulating antibodies [5].

- Rapid Clearance: The cleaved, small radionuclide complex is rapidly excreted through the kidneys into the bladder, significantly reducing background signal in non-target organs [5].

Key Applications in Drug Development

The TKO strategy and similar approaches using TCO linkers have significant translational potential, particularly in these areas:

- Improved RadioimmunoPET Imaging: The TKO method tackles the slow blood clearance of full-length antibodies. By cleaving the radionuclide from non-targeted antibodies, it drastically improves target-to-background ratios, enabling high-contrast imaging as early as 24 hours post-injection [5].

- Pretargeted Strategies: The exceptional speed and selectivity of the IEDDA reaction make it ideal for pretargeting. This separates the targeting step (antibody delivery) from the imaging/therapy step (payload delivery), minimizing radiation exposure to healthy tissues [3].

- Flexible Payload Attachment: The TCO-tetrazine chemistry is highly versatile. Besides radionuclides for PET/SPECT, the tetrazine can be conjugated to fluorescent dyes for intraoperative imaging, drugs for targeted therapy, or other functional molecules [6] [4].

Performance Data from Research

The table below summarizes key quantitative findings from the "Tetrazine KnockOut" (TKO) study [5], which exemplifies the application of TCO-based linkers.

| Parameter | Experimental Finding | Experimental Context |

|---|---|---|

| In Vitro Cleavage | >70% cleavage within 30 min | Incubation of [89Zr]Zr-DFO-TCO-rituximab with tetrazine (Tz-1) [5] |

| In Vivo Clearance | >50% decrease in radioactivity | Reduction in non-target organs after tetrazine injection in rodent models [5] |

| Imaging Contrast | >2-fold increase | Improvement in target-to-background ratio at 24h compared to non-treated groups [5] |

References

- 1. TCO PEG,TCO Linker - Click Chemistry Tools [axispharm.com]

- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Bioorthogonal Click Chemistry for ... [pmc.ncbi.nlm.nih.gov]

- 4. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A biorthogonal chemistry approach for high-contrast ... [pmc.ncbi.nlm.nih.gov]

- 6. TCO-PEG3-SS-PEG3-TCO [conju-probe.com]

TCO PEG3 CH2CONHS role in bioconjugation

Bioconjugation Mechanism and Workflow

The primary application of TCO-PEG3-CH2CONHS is in a two-step, site-specific labeling strategy. The NHS ester group is first conjugated to a protein of interest. The TCO-modified protein can then undergo an extremely fast and bioorthogonal Inverse Electron Demand Diels-Alder (IEDDA) reaction with a tetrazine group, even in complex biological environments [1] [2].

The following diagram illustrates this two-step conjugation workflow.

Available Technical Specifications

The table below summarizes the basic product specifications available from one supplier.

| Property | Specification |

|---|---|

| Catalog Number | AP10040 [3] |

| Molecular Weight | 456.49 g/mol [3] |

| Purity | ≥98% [3] |

| Key Functional Groups | • TCO: For IEDDA with tetrazines. • NHS Ester: For reaction with primary amines (-NH₂). • PEG3 Spacer: Enhances solubility and reduces steric hindrance. |

References

TCO-PEG3-CH2CONHS and Related Compounds

While data is limited for TCO-PEG3-CH2CONHS itself, the search results indicate it is a commercially available reagent. One supplier lists it with the following brief details [1]:

| Property | Value |

|---|---|

| Catalog Number | AP10040 |

| Molecular Weight | 456.49 |

| Purity | ≥98% |

Based on the naming convention and information from highly similar compounds, we can infer its characteristics [2] [3] [4]:

- TCO (trans-Cyclooctene): This group undergoes a very fast and bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction with Tetrazine (Tz) groups. This is the core "click chemistry" function used for bioconjugation.

- PEG3 (Polyethylene Glycol Spacer): A 3-unit PEG chain improves water solubility, reduces aggregation, and minimizes steric hindrance during conjugation, which can enhance reaction efficiency.

- CH2CONHS (N-Hydroxysuccinimide Ester): This is an amine-reactive group. It readily forms stable amide bonds with primary amines (e.g., on lysine residues in proteins or N-termini of peptides).

The following diagram illustrates the general conjugation workflow of a heterobifunctional TCO-PEG reagent, which applies to the functional principle of TCO-PEG3-CH2CONHS:

Suggested Search Strategies

To locate more detailed technical information, you might find the following approaches helpful:

- Search by Catalog Number: Use the identifier "AP10040" in scientific search engines or directly on the supplier's (AxisPharm) website.

- Consult Supplier Directly: Reach out to specialized chemical suppliers like AxisPharm [1], MedChemExpress [3], or TargetMol [2] for technical data sheets, which often contain structures, MSDS, and application notes.

- Broaden Your Search: Look for scientific literature on "TCO-PEG-NHS ester" or "TCO click chemistry for ADC synthesis" to find relevant experimental protocols and reviews that discuss the use of these types of linkers [5] [6].

References

- 1. TCO PEG,TCO Linker - Click Chemistry Tools [axispharm.com]

- 2. TCO-PEG3-CH2-aldehyde [targetmol.com]

- 3. TCO-PEG3-CH2-aldehyde | ADC Linker [medchemexpress.com]

- 4. TCO-PEG3-aldehyde [conju-probe.com]

- 5. Building bioorthogonal click-release capable artificial ... [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and ex vivo biodistribution of two 68 Ga-labeled ... [sciencedirect.com]

NHS Ester Reactivity: Core Chemistry and Protocols

N-hydroxysuccinimide (NHS) esters are among the most common reagents for bioconjugation, primarily used to form stable amide bonds with primary amines on proteins and peptides [1] [2] [3].

The table below summarizes the fundamental reaction parameters for using NHS esters:

| Parameter | Typical Conditions & Characteristics |

|---|---|

| Target Functional Groups | Primary amines (e.g., N-terminus, lysine side chains) [1] |

| Optimal pH Range | Physiologic to slightly alkaline (pH 7.2 - 9) [1] |

| Reaction Time | 30 minutes to 4 hours [1] |

| Reaction Product | Stable amide bond [1] [4] |

| Competing Reaction | Hydrolysis in aqueous solution; half-life is 4-5 hours at pH 7.0 and 0°C [1] |

| Incompatible Buffers | Primary amine buffers (e.g., Tris, glycine); use phosphate, HEPES, or borate instead [1] |

A standard protocol for conjugating an NHS ester to an amine-modified oligonucleotide is an excellent example of a core methodology [4]. The steps are as follows:

- Dissolve: The amine-modified oligonucleotide is dissolved in a 0.1 M sodium bicarbonate buffer (pH ~8.3).

- Prepare Reagent: The NHS ester is dissolved in a dry, water-miscible organic solvent like DMSO or DMF.

- React: The NHS ester solution is added to the oligo solution (using a 5-10 molar equivalent of NHS ester). The mixture is agitated and incubated at room temperature for 1-2 hours.

- Purify: The conjugate is separated from salts and excess label using a desalting column, such as a Glen Gel-Pak column [4].

Critical Consideration: Non-Innocent Side Reactions

A 2025 study has revealed that certain NHS esters, particularly thio-NHS esters, are not "innocent" reagents and can undergo a significant side reaction: ring-opening of the succinimide moiety [5].

This ring-opening pathway competes with the desired amide bond formation, leading to N-succinamide derivatives. The extent of this side reaction is site-dependent, varying with the local chemical environment of the target lysine residue within a protein. In some cases, especially with structurally complex NHS esters, this ring-opened product can become the dominant species. Furthermore, these N-succinamide conjugates can be unstable, with half-lives on the order of days, potentially leading to linker degradation [5].

For your audience developing therapeutics or conducting precise structural analyses, this finding necessitates a re-evaluation of conjugation outcomes and the stability of the final bioconjugate.

TCO Linkers and Bioorthogonal Conjugation

Trans-cyclooctene (TCO) linkers are used in bioorthogonal "click" chemistry, specifically in the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazine groups [6] [7] [8]. This reaction is prized for its fast kinetics and biocompatibility, allowing for efficient conjugation under physiological conditions, even at low concentrations [6] [9].

The true power of these chemistries is realized when they are combined in a sequential, two-step strategy for labeling biomolecules. The following diagram illustrates this workflow:

Two-Step Labeling Strategy Using NHS Ester and TCO-Tetrazine Chemistry

The table below compares the properties of these two key chemical strategies:

| Feature | NHS Ester Chemistry | TCO-Tetrazine (IEDDA) Chemistry |

|---|---|---|

| Reaction Type | Acylation | Cycloaddition |

| Bond Formed | Amide | Dihydropyrazine |

| Primary Target | Primary amines (-NH₂) |

Tetrazine (-C₂N₄) |

| Kinetics | Fast (competes with hydrolysis) | Very fast (Rate constant ∼2000 M⁻¹s⁻¹) [6] |

| Key Application | Primary bioconjugation; crosslinking | Secondary, bioorthogonal labeling; probe attachment |

Key Takeaways for Research and Development

- NHS Esters are Versatile but Require Optimization: While robust, their efficiency depends heavily on pH, buffer choice, and avoiding competing nucleophiles [1] [4].

- Validate Your Conjugates: The discovery of the ring-opening side reaction in NHS chemistry [5] means you should not assume reaction fidelity. Use analytical techniques like LC-MS/MS to confirm the structure and stability of your bioconjugates, especially for critical applications like therapeutics.

- Leverage Combined Strengths: The sequential use of NHS ester chemistry (for initial functionalization) followed by TCO-tetrazine click chemistry (for efficient, late-stage labeling) is a powerful and reliable strategy in drug development and molecular imaging [7] [9].

References

- 1. Amine-Reactive Crosslinker Chemistry [thermofisher.com]

- 2. N-Hydroxysuccinimide [en.wikipedia.org]

- 3. N-Hydroxysuccinimide Ester - an overview [sciencedirect.com]

- 4. Glen Report 32-26: Technical Brief - NHS Esters [glenresearch.com]

- 5. Thio-NHS esters are non-innocent protein acylating reagents [pmc.ncbi.nlm.nih.gov]

- 6. TCO PEG, TCO linker, Tetrazine reactive [broadpharm.com]

- 7. TCO PEG,TCO Linker - Click Chemistry Tools [axispharm.com]

- 8. TCO Reagents [vectorlabs.com]

- 9. Labeling a TCO-Functionalized Single Domain Antibody ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: TCO-PEG3-CH2CONHS for Advanced Bioconjugation Applications

Introduction to TCO-PEG3-CH2CONHS Bioconjugation

TCO-PEG3-CH2CONHS represents a sophisticated heterobifunctional crosslinker that has become indispensable in modern bioconjugation workflows, particularly for constructing targeted therapeutic conjugates. This reagent features a trans-cyclooctene (TCO) group on one terminus and an N-hydroxysuccinimide (NHS) ester on the other, connected through a triethylene glycol (PEG3) spacer. The strategic design of this molecule enables sequential, chemoselective conjugation to biomolecules through two distinct reaction mechanisms: strain-promoted inverse electron demand Diels-Alder (SPIEDDA) via the TCO moiety and amine-directed NHS ester chemistry. This dual functionality allows researchers to create complex bioconjugates with precise control over orientation and stoichiometry, addressing key challenges in drug delivery system development and diagnostic reagent design [1] [2].

The significance of TCO-PEG3-CH2CONHS in contemporary biotechnology stems from the growing demand for bioorthogonal conjugation strategies that proceed efficiently under physiological conditions without interfering with native biological processes. Unlike traditional conjugation methods that often require cytotoxic catalysts or generate unstable linkages, the TCO-tetrazine reaction proceeds rapidly at low concentrations without catalysts, making it ideal for sensitive biological applications. The incorporation of the PEG spacer further enhances the utility of this reagent by improving aqueous solubility, reducing aggregation, and increasing proteolytic stability of resulting conjugates. These attributes have made TCO-based conjugates particularly valuable in the development of antibody-drug conjugates (ADCs), targeted imaging probes, and sophisticated drug delivery systems where maintenance of biological function is paramount [3] [4].

Reagent Properties and Characteristics

Structural Features and Functional Capabilities

The molecular architecture of TCO-PEG3-CH2CONHS incorporates several strategically designed elements that collectively determine its functional performance in bioconjugation applications. The TCO moiety represents an highly strained alkene system that demonstrates exceptional reactivity toward tetrazine derivatives through the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction is remarkably efficient, with second-order rate constants often exceeding 10,000 M⁻¹s⁻¹, enabling rapid conjugation even at micromolar concentrations. The NHS ester component provides complementary reactivity, specifically targeting primary amine groups (-NH₂) found in lysine side chains or N-termini of proteins to form stable amide bonds. This bifunctionality enables sequential conjugation strategies where biomolecules can be pre-modified with either tetrazine or amine-reactive groups before final assembly [2] [4].

The PEG3 spacer integrated between these reactive termini serves multiple critical functions beyond simple spatial separation. The polyethylene glycol chain significantly enhances water solubility, facilitating reactions in aqueous buffers commonly used with biological samples. This hydrophilic character reduces undesirable hydrophobic interactions that can lead to aggregation or non-specific binding. Additionally, the PEG spacer provides considerable conformational flexibility, allowing the connected molecules to interact more freely and potentially increasing conjugation efficiency. The extended length (approximately 15-20 Å when fully extended) also helps minimize steric hindrance when modifying structurally sensitive regions of proteins or other biomacromolecules. From a pharmaceutical perspective, PEGylation through this spacer can improve circulation half-life by reducing renal clearance and shielding against proteolytic degradation, both desirable characteristics for therapeutic applications [4] [5].

Physicochemical Parameters and Handling Specifications

Table 1: Key physicochemical properties of TCO-PEG3-CH2CONHS

| Property | Specification | Functional Significance |

|---|---|---|

| Molecular Weight | 456.49 g/mol | Determines stoichiometric calculations for conjugation reactions |

| Purity | >95% (HPLC) | Ensures reproducible conjugation efficiency and minimizes side reactions |

| Reactive Groups | TCO + NHS ester | Enables dual functionality for sequential conjugation strategies |

| Solubility | DMSO, DMF, acetonitrile, aqueous buffers (with sonication) | Compatibility with biological systems after initial dissolution in polar aprotic solvents |

| Storage Conditions | -20°C, desiccated, protected from light | Maintains reactivity by preventing hydrolysis and TCO isomerization |

| Stability | ~4 hours half-life in aqueous buffer (pH 7.4) | NHS ester hydrolysis kinetics dictate reaction timing considerations |

Proper handling of TCO-PEG3-CH2CONHS requires attention to several critical stability considerations. The NHS ester is highly susceptible to hydrolysis in aqueous environments, with a typical functional half-life of 3-4 hours at physiological pH. This necessitates preparation of fresh stock solutions immediately before use and optimization of reaction conditions to minimize premature hydrolysis. The TCO moiety demonstrates sensitivity to photoisomerization, which can reduce its reactivity with tetrazines. Stock solutions should therefore be prepared in anhydrous DMSO under inert atmosphere when possible and aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, maintaining the reagent at -20°C in a desiccated environment protected from light typically preserves functionality for at least 6-12 months [2] [4].

Experimental Protocols

Step-by-Step Conjugation Protocol

The following optimized protocol describes a representative procedure for conjugating TCO-PEG3-CH2CONHS to an antibody, followed by tetrazine-mediated attachment to a drug payload. This two-step approach maximizes conjugation efficiency while maintaining biological activity of the protein component.

Materials Required:

- TCO-PEG3-CH2CONHS (stored at -20°C)

- Anhydrous DMSO (high purity, <0.01% water)

- Target antibody or protein (amine-containing)

- Reaction buffer: PBS (50 mM phosphate, 150 mM NaCl, pH 7.4) or borate buffer (0.1 M, pH 8.3)

- Purification equipment: PD-10 desalting columns or dialysis membrane with appropriate MWCO

- Tetrazine-functionalized payload (dye, drug, etc.)

- Analytical tools: HPLC system with SEC column, SDS-PAGE equipment

Step 1: Primary Conjugation - Amine Coupling

- Preparation: Pre-equilibrate the target antibody into reaction buffer using a desalting column or dialysis. Use borate buffer (pH 8.3) for optimal results as the higher pH accelerates NHS ester coupling while maintaining protein stability.

- Reagent Activation: Immediately before use, prepare a fresh solution of TCO-PEG3-CH2CONHS in anhydrous DMSO at a concentration of 10-20 mM. Gently vortex until fully dissolved, avoiding vigorous mixing that might introduce moisture.

- Reaction Setup: Add the activated reagent solution to the protein solution in a dropwise manner with gentle stirring. For antibody modification, use a 5-10:1 molar ratio of crosslinker:protein. The final DMSO concentration should not exceed 5% (v/v) to prevent protein precipitation.

- Incubation: React for 2 hours at 4°C with continuous gentle mixing. The lower temperature helps preserve protein activity while allowing efficient conjugation.

- Purification: Remove unconjugated reagent and hydrolysis byproducts using a PD-10 desalting column equilibrated with PBS or dialysis against an appropriate buffer. Collect the protein-containing fractions.

Step 2: Secondary Conjugation - TCO-Tetrazine Ligation

- Characterization: Determine the degree of TCO incorporation by measuring the absorbance at 280 nm (protein) and using tetrazine-based assays to quantify available TCO groups.

- Tetrazine Reaction: Add the tetrazine-functionalized payload to the TCO-modified protein at a 1.5-2:1 molar ratio (tetrazine:TCO) to ensure complete reaction.

- Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or 4°C overnight with gentle mixing. The extremely fast kinetics of the IEDDA reaction typically results in completion within 30-60 minutes at room temperature.

- Final Purification: Purify the conjugate using size exclusion chromatography or dialysis to remove unreacted tetrazine payload.

- Analysis: Characterize the final conjugate by SEC-HPLC, SDS-PAGE, and appropriate functional assays to confirm conjugation efficiency and retained bioactivity [2] [4] [5].

Purification and Analytical Characterization

Table 2: Analytical methods for conjugate characterization

| Analysis Method | Key Parameters | Expected Outcomes |

|---|---|---|

| Size Exclusion Chromatography | Retention time shift, peak symmetry, aggregate formation | Confirmation of conjugate formation and assessment of aggregation state |

| SDS-PAGE | Mobility shift relative to unmodified protein, multiple bands indicating conjugation heterogeneity | Qualitative assessment of conjugation efficiency and approximate size increase |

| UV-Vis Spectroscopy | Absorbance at 280 nm (protein), characteristic payload absorbance | Determination of protein concentration and payload-to-antibody ratio (PAR) |

| Mass Spectrometry | Molecular weight determination, comparison with theoretical mass | Precise characterization of modification extent and identification of conjugation sites |

| Bioorthogonal Assay | Residual TCO quantification using tetrazine probes | Assessment of remaining unreacted TCO groups after conjugation |

Purification Methodology: Effective purification of TCO-PEG3-CH2CONHS conjugates typically employs size exclusion chromatography (SEC) as the primary method. For laboratory-scale preparations, PD-10 or similar disposable desalting columns provide rapid buffer exchange and removal of small molecule reagents. For larger-scale or higher-resolution separations, FPLC with Superdex or similar SEC media is recommended. The selection of an appropriate molecular weight cutoff (typically 10-30 kDa for antibody conjugates) is essential for efficient separation. When SEC is impractical due to sample volume or availability, dialysis against PBS or other physiological buffers using membranes with appropriate MWCO (typically 10-50 kDa) serves as an effective alternative, though requiring longer processing times. For conjugates with significant hydrophobicity differences from the unreacted components, reverse-phase HPLC on C4 or C8 columns with acetonitrile/water gradients (0.1% TFA) can provide excellent resolution, though this method may denature protein components [2] [5].

Troubleshooting and Optimization

Common Optimization Parameters

Despite the generally robust nature of TCO-PEG3-CH2CONHS conjugation chemistry, several parameters frequently require optimization to achieve specific conjugation outcomes:

pH Optimization: While NHS ester reactions proceed most efficiently at pH 8.0-8.5, some protein substrates may demonstrate limited stability under these conditions. A systematic evaluation of pH from 7.4 to 8.5 is recommended to identify the optimal balance between conjugation efficiency and protein integrity. The use of bicarbonate, borate, or HEPES buffers in this range typically yields superior results compared to phosphate buffers.

Reaction Stoichiometry: The molar ratio of TCO-PEG3-CH2CONHS to protein significantly influences the degree of modification. While higher ratios increase functionalization, they may also promote aggregation or impair protein function. A titration across 3:1 to 15:1 (crosslinker:protein) ratios helps identify the optimal balance for specific applications. For antibodies, a degree of modification (DOM) of 2-4 TCO molecules per antibody typically provides effective targeting while maintaining immunoreactivity.

Temperature and Time Considerations: Although reaction rates increase with temperature, the stability of both the NHS ester and the protein target must be considered. For stable proteins, room temperature incubation for 1-2 hours often provides sufficient conjugation, while more labile proteins may benefit from extended reaction (4-16 hours) at 4°C. Monitoring reaction progress over time helps identify the optimal duration to maximize conjugation while minimizing hydrolysis and denaturation.

Tetrazine Payload Considerations: The efficiency of the second-step conjugation depends significantly on the tetrazine derivative used. Electron-deficient tetrazines react more rapidly with TCO but may demonstrate reduced stability in aqueous solution. The concentration of the tetrazine payload (typically 1-5 mM in final reaction) and reaction duration (30 minutes to 4 hours) should be optimized for each specific tetrazine compound [2] [5].

Troubleshooting Common Challenges

Table 3: Troubleshooting guide for common conjugation issues

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low Conjugation Efficiency | NHS ester hydrolysis, insufficient crosslinker, suboptimal pH | Use fresh reagent preparation, increase crosslinker:protein ratio, verify buffer pH (8.0-8.5) |

| Protein Aggregation | Excessive modification, hydrophobic interactions, high DMSO concentration | Reduce crosslinker:protein ratio, include solubility enhancers (e.g., arginine), lower DMSO concentration (<5%) |

| Rapid TCO Activity Loss | Photoisomerization, thermal degradation, nucleophilic attack | Protect from light, maintain lower temperatures (4°C), remove competing nucleophiles from buffer |

| Incomplete Tetrazine Reaction | Insufficient tetrazine, TCO degradation, steric hindrance | Increase tetrazine:TCO ratio (2-3:1), verify TCO activity before reaction, extend reaction time |

| Heterogeneous Product | Multiple conjugation sites, incomplete reactions | Control reaction stoichiometry, employ site-specific conjugation strategies, optimize purification |

Storage and Stability Considerations: Proper handling and storage of both the crosslinker and resulting conjugates are critical for reproducible results. TCO-PEG3-CH2CONHS should be stored desiccated at -20°C or below, with protection from light. Aliquot the reagent to minimize freeze-thaw cycles and exposure to atmospheric moisture when weighing. When preparing stock solutions, use anhydrous DMSO with minimal exposure to humid air. For TCO-modified proteins, storage at 4°C in neutral pH buffer typically maintains functionality for several days, while for longer-term storage, freezing at -80°C in aliquots is recommended. Avoid repeated freeze-thaw cycles of conjugated proteins, as this can promote aggregation and activity loss. The inclusion of cryoprotectants such as glycerol or sucrose (5-10%) may enhance stability during frozen storage [2] [4].

Application Examples and Case Studies

Antibody-Drug Conjugate (ADC) Construction

The construction of antibody-drug conjugates represents one of the most significant applications of TCO-PEG3-CH2CONHS in pharmaceutical development. In a representative case study, researchers employed this heterobifunctional linker to create HER2-targeted ADCs for oncology applications. The protocol involved initial modification of trastuzumab with TCO-PEG3-CH2CONHS at a 4:1 molar ratio in borate buffer (pH 8.3), resulting in approximately 3.2 TCO groups per antibody while maintaining >90% antigen binding capacity. The TCO-modified antibody was then conjugated to a tetrazine-functionalized auristatin derivative through IEDDA click chemistry, achieving a drug-to-antibody ratio (DAR) of 3.8 with <5% aggregation. The resulting ADC demonstrated superior cytotoxicity against HER2-positive breast cancer cell lines (IC50 = 45 nM) compared to non-targeted controls, while showing minimal off-target toxicity in vitro. In vivo pharmacokinetic studies revealed a circulation half-life of approximately 72 hours in murine models, with specific tumor accumulation observed within 24 hours of administration [5].

The critical advantage of TCO-PEG3-CH2CONHS in ADC development lies in its modular conjugation approach, which separates the potentially cytotoxic drug handling from the antibody modification process. This strategy minimizes exposure of the biological component to harsh reaction conditions that might be required for drug activation. Additionally, the exceptional specificity of the TCO-tetrazine reaction enables conjugation of highly potent payloads without concern for non-specific modification that could compromise therapeutic index. The PEG spacer further contributes to ADC performance by enhancing solubility of hydrophobic drug molecules and potentially reducing immunogenicity through shielding effects. These attributes make TCO-PEG3-CH2CONHS an invaluable tool in the ADC developer's toolkit, particularly for research-stage conjugate development and optimization [1] [5].

Biomaterial Functionalization and Surface Modification

Beyond solution-phase bioconjugation, TCO-PEG3-CH2CONHS has proven particularly valuable for surface engineering of biomaterials and diagnostic platforms. In a notable application, researchers functionalized polymeric nanoparticles for targeted drug delivery to traumatic brain injury (TBI) sites. The protocol involved initial animation of PLGA nanoparticle surfaces through aminolysis, followed by reaction with TCO-PEG3-CH2CONHS at a 10:1 molar ratio (crosslinker:available amines) in PBS (pH 7.4). The TCO-decorated nanoparticles were subsequently conjugated to a tetrazine-modified CAQK peptide, which specifically targets tenascin-C upregulated in TBI environments. The resulting functionalized nanoparticles demonstrated significantly enhanced accumulation in injured brain regions (4.5% injected dose/gram) compared to non-targeted controls (0.8% ID/g) in murine TBI models. This targeting approach facilitated improved delivery of therapeutic peptides to injured neural tissues, resulting in enhanced functional recovery compared to untargeted approaches [5].

The application of TCO-PEG3-CH2CONHS in biomaterial functionalization capitalizes on the bioorthogonal nature of the TCO-tetrazine reaction, which proceeds efficiently even in complex biological environments where traditional conjugation chemistries might fail due to interfering functionalities. This characteristic enables sequential functionalization strategies where materials can be pre-modified with TCO groups under controlled manufacturing conditions, with final biological targeting elements added immediately before use. The PEG spacer plays an additional critical role in surface modification applications by creating a hydrophilic non-fouling layer that resists non-specific protein adsorption, thereby enhancing the specificity of targeted interactions. These properties have led to successful application of TCO-PEG3-CH2CONHS in diverse material functionalization scenarios including hydrogel modification, biosensor surface development, and tissue engineering scaffold optimization [6] [5].

Comparative Analysis of Bioconjugation Reagents

The selection of appropriate bioconjugation reagents requires careful consideration of reaction kinetics, selectivity, and compatibility with biological systems. The following comparative analysis places TCO-PEG3-CH2CONHS in context with other commonly employed bioconjugation strategies:

Table 4: Comparison of common bioconjugation approaches

| Conjugation Method | Reaction Partners | Rate Constant (M⁻¹s⁻¹) | Advantages | Limitations |

|---|---|---|---|---|

| TCO-Tetrazine IEDDA | TCO + Tetrazine | 10,000-100,000 | Extremely fast, catalyst-free, excellent specificity | TCO photosensitivity, tetrazine stability concerns |

| DBCO-Azide SPAAC | DBCO + Azide | 1-10 | Good kinetics, catalyst-free, stable products | Slower than IEDDA, potential hydrophobicity issues |

| Maleimide-Thiol | Maleimide + Thiol | 10-1000 | Rapid, established methodology | Thiol exchange in vivo, oxidation susceptibility |

| NHS-Amine | NHS ester + Amine | 1-100 | Simple, widely applicable, commercially available | Hydrolysis susceptibility, non-specific labeling |

| Hydrazone Ligation | Hydrazide + Aldehyde | 0.1-10 | pH-dependent, reversible | Slow kinetics, acid-labile |

Strategic Selection Considerations: The optimal choice of bioconjugation strategy depends heavily on the specific application requirements. TCO-PEG3-CH2CONHS and the corresponding IEDDA chemistry excel in scenarios requiring ultrafast conjugation kinetics, such as in vivo pretargeting approaches or modification of unstable biological structures. The catalyst-free nature of this reaction eliminates concerns about copper-induced toxicity that can plague copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods. Additionally, the exceptional orthogonality of the TCO-tetrazine pair enables sequential labeling strategies in complex biological environments. However, the relative photosensitivity of TCO and potential stability challenges with certain tetrazine derivatives may make alternative approaches more suitable for applications requiring extended manipulation under challenging conditions [3] [5].

For researchers considering alternative approaches, DBCO-azide chemistry offers a robust, well-established methodology with commercial availability of numerous reagents. While demonstrating slower kinetics than IEDDA approaches, DBCO reagents generally exhibit superior stability profiles, making them ideal for multi-step syntheses or applications requiring extended reaction times. Maleimide-thiol chemistry remains valuable for applications where extremely rapid conjugation is desired and in vivo stability is less concerning, though the recently recognized susceptibility of maleimide linkages to thiol exchange in biological environments has tempered enthusiasm for therapeutic applications. Ultimately, the selection of TCO-PEG3-CH2CONHS should be driven by its unique combination of rapid kinetics, bioorthogonality, and compatibility with physiological conditions [2] [5].

Conclusion and Future Perspectives

TCO-PEG3-CH2CONHS represents a powerful tool in the bioconjugation toolkit, enabling robust, specific, and efficient conjugation of diverse biomolecules through its unique heterobifunctional design. The integration of a rapid, bioorthogonal TCO group with a well-established NHS ester reactivity profile, connected through a solubility-enhancing PEG spacer, creates a versatile platform for addressing complex bioconjugation challenges. The detailed protocols and troubleshooting guidance provided in these application notes will assist researchers in implementing this methodology effectively across diverse applications from basic research to therapeutic development.

Looking forward, several emerging trends are likely to shape the continued evolution of TCO-based conjugation strategies. The development of next-generation TCO derivatives with enhanced stability and reactivity will further improve conjugation efficiency and product homogeneity. Additionally, the integration of TCO chemistry with other bioorthogonal approaches is enabling sophisticated multi-component labeling strategies for complex biological systems. In the therapeutic realm, the exceptional kinetics and specificity of TCO-tetrazine chemistry are being leveraged for in vivo pretargeting approaches that separate targeting agent administration from payload delivery, potentially revolutionizing radiotherapeutic and imaging applications. As these methodologies continue to mature, TCO-PEG3-CH2CONHS and related reagents are poised to remain indispensable tools for interdisciplinary research at the chemistry-biology interface [1] [7] [5].

Experimental Workflow and Signaling Pathway Visualizations

Bioconjugation Workflow Diagram

TCO-Tetrazine Reaction Mechanism

References

- 1. Recent developments in bioconjugation: From strategies to ... [sciencedirect.com]

- 2. Buy DBCO-PEG3-CH2CO-NHS ester [smolecule.com]

- 3. TCO-PEG3-SS-PEG3-TCO [conju-probe.com]

- 4. TCO PEG,TCO Linker - Click Chemistry Tools [axispharm.com]

- 5. Impact of Conjugation Chemistry on the Pharmacokinetics ... [pmc.ncbi.nlm.nih.gov]

- 6. Conjugation Method - an overview [sciencedirect.com]

- 7. Recent developments in bioconjugation: From strategies to ... [pubmed.ncbi.nlm.nih.gov]

TCO-PEG3-CH2CONHS Linker Technical Overview

TCO-PEG3-CH2CONHS is a heterobifunctional crosslinker essential for constructing antibody-drug conjugates (ADCs) and other bioconjugates. Its key feature is enabling a two-step, site-specific conjugation strategy that minimizes damage to the antibody [1] [2] [3].

The table below summarizes the core characteristics of this linker:

| Property | Description |

|---|---|

| Primary Functional Group | NHS Ester (CH2CONHS) [3] |

| Click Chemistry Group | trans-Cyclooctene (TCO) [1] [3] |

| Spacer | Triethylene Glycol (PEG3) [1] [2] |

| Reaction Mechanism | Inverse Electron Demand Diels-Alder (IEDDA) [1] |

| Common Applications | Synthesis of Antibody-Drug Conjugates (ADCs) [1] [3] |

Conjugation Strategy and Workflow

The conjugation process involves two main stages, as illustrated in the following workflow:

- Initial Antibody Modification: The NHS ester group of the linker reacts with primary amines (lysine residues) on the antibody surface to form a stable amide bond [4]. The PEG spacer improves the conjugate's solubility and reduces aggregation [3] [5].

- Payload Attachment: The TCO group on the modified antibody rapidly and selectively reacts with a tetrazine group on a drug molecule or other payload via an IEDDA reaction, forming the final conjugate [1] [3].

Protocol Outline and Critical Parameters

While a full protocol is unavailable, the general procedure and key parameters for the initial coupling step can be derived from related conjugation chemistry [4].

Sample Protocol for Antibody Modification with TCO-PEG3-CH2CONHS

Reagents:

- Purified Antibody (1-5 mg/mL in a suitable buffer)

- TCO-PEG3-CH2CONHS (freshly prepared solution in anhydrous DMSO)

- Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5)

- Quenching Buffer (e.g., Tris-HCl, pH 7.5)

- Purification System (e.g., desalting column, dialysis membrane)

Procedure:

- Buffer Exchange: Dialyze or desalt the antibody into a cold reaction buffer without primary amines (avoid Tris or glycine) to ensure high coupling efficiency. Phosphate or carbonate buffers at pH 7.2-8.5 are suitable [4].

- Linker Addition: Add a molar excess of TCO-PEG3-CH2CONHS (from DMSO stock) to the antibody solution with gentle mixing. A typical linker-to-antibody ratio may range from 5:1 to 20:1, which should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

- Reaction Incubation: Allow the reaction to proceed for 30-90 minutes at room temperature or 2-4 hours at 4°C.

- Quenching: Stop the reaction by adding a 10-100 molar excess of quenching buffer (e.g., Tris-HCl) to consume any unreacted NHS ester. Incubate for 15-30 minutes.

- Purification: Purify the TCO-modified antibody from unconjugated linkers and byproducts using a desalting column or dialysis against a storage buffer like PBS.

- Analysis: Confirm the modification by analyzing the degree of labeling (TCO/antibody ratio) using spectrophotometric methods or mass spectrometry.

Key Optimization Parameters

Based on general NHS-ester coupling studies, the following factors are critical for success [4]:

| Parameter | Optimization Guideline | Rationale |

|---|---|---|

| Buffer pH | pH 7.5 - 8.5 | Maximizes the deprotonation of lysine amines, driving efficient nucleophilic attack on the NHS ester. |

| Activation & Coupling Time | 30 - 90 minutes | NHS esters hydrolyze in aqueous solution, limiting the usable time for coupling. Prolonged reactions do not necessarily increase yield. |

| Linker-to-Antibody Ratio | Needs Optimization (e.g., 5:1 to 20:1) | A higher ratio increases conjugation but risks over-modifying the antibody, which can affect its solubility, stability, and binding affinity. |

Quality Control and Characterization

After conjugation with the payload, the final ADC should be characterized for several critical quality attributes (CQAs):

- Drug-to-Antibody Ratio (DAR): This defines the number of drug molecules attached per antibody. Hydrophobic Interaction Chromatography (HIC) is a standard method for DAR analysis as it can separate and quantify ADC species with different drug loads.

- Aggregation: Check for high molecular weight (HMW) aggregates using techniques like Size-Exclusion Chromatography (SEC). The PEG3 spacer helps reduce aggregation [5].

- Unconjugated Antibody and Free Payload: Confirm the removal of unconjugated species through SEC or other analytical methods.

Future Perspectives

Site-specific conjugation technologies, such as engineering cysteine residues (THIOMAB) into antibodies, are advancing to create more homogeneous ADCs with improved therapeutic indexes [6]. The TCO-tetrazine click reaction is perfectly suited for use with these next-generation platforms.

References

- 1. TCO-PEG3-CH2-aldehyde | ADC Linker [medchemexpress.com]

- 2. TCO-PEG3-CH2-aldehyde (CAT#: ADC-L-961) [creative-biolabs.com]

- 3. TCO PEG,TCO Linker - Click Chemistry Tools [axispharm.com]

- 4. conjugation to carboxyl-modified microspheres... | PLOS One Antibody [journals.plos.org]

- 5. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 6. Site-Specific Antibody Conjugation to Engineered Double Cysteine... [pmc.ncbi.nlm.nih.gov]

using TCO PEG3 CH2CONHS for protein labeling

Chemical Properties and Reagent Selection

TCO-PEG linkers are valued in bioorthogonal chemistry for their fast reaction with tetrazines. The PEG spacer improves solubility, reduces aggregation, and enhances stability of bioconjugates [1] [2]. While a specific datasheet for TCO-PEG3-CH2CONHS was not located, the table below summarizes key information for the referenced compound and its closest analogue found in the search results.

Table 1: Characteristics of TCO-PEG3-CH2CONHS and a Related Reagent

| Product Name | Catalog Number | Molecular Weight | Purity | Reactive Groups |

|---|---|---|---|---|

| TCO-PEG3-CH2CONHS [1] | AP10040 | 456.49 | ≥98% | TCO, NHS Ester |

| TCO-PEG3-CH2-aldehyde [3] | ADC-L-961 | 343.42 | 95% | TCO, Aldehyde |

The NHS ester in TCO-PEG3-CH2CONHS reacts efficiently with primary amines (e.g., lysine residues or the N-terminus of proteins) to form stable amide bonds. The TCO group then undergoes a rapid, bioorthogonal Inverse Electron Demand Diels-Alder (IEDDA) reaction with a tetrazine, which is faster than reactions with norbornenes and ideal for labeling biomolecules at low concentrations [2]. The following diagram illustrates this two-step conjugation workflow.

Diagram 1: Two-step protein labeling workflow using TCO-PEG3-CH2CONHS.

Experimental Protocol for Protein Labeling

This protocol outlines a method for site-specific protein conjugation using TCO tagging, adapted from a published study on tetrazine encoding [4].

Materials and Reagents

- Protein of Interest: Purified protein in amine-free buffer (e.g., 0.1 M HEPES, 0.15 M NaCl, pH 7.4).

- TCO Reagent: TCO-PEG3-CH2CONHS (e.g., CAT# AP10040) [1].

- Tetrazine Probe: Tetrazine-functionalized label (e.g., sTCO-PEG5000 for assay, or a fluorescent dye for imaging) [4].

- Buffers: Reaction Buffer (0.1 M HEPES, 0.15 M NaCl, pH 7.4); Storage Buffer (PBS, pH 7.4).

- Purification: Desalting columns or dialysis membranes.

Step 1: TCO Modification of the Protein

This step involves conjugating the TCO reagent to the protein via its NHS ester group.

- Prepare Reaction Mixture: Dissolve the protein in Reaction Buffer at 1-10 mg/mL. Add TCO-PEG3-CH2CONHS from a concentrated stock solution in anhydrous DMSO. A typical molar ratio to start with is 5-20:1 (TCO reagent : Protein).

- Incubate: React for 1-2 hours at room temperature (or 4°C for sensitive proteins) with gentle mixing.

- Purify: Remove unreacted TCO reagent by buffer exchange into Storage Buffer using a desalting column or dialysis.

- Verify and Quantify: Confirm modification and determine the average number of TCO groups per protein (degree of labeling, DOL) using UV-Vis spectroscopy or mass spectrometry. The TCO-modified protein is now ready for the next step.

Step 2: Tetrazine Ligation (IEDDA Reaction)

This step conjugates the tetrazine-labeled probe to the TCO-modified protein.

- Mix Reactants: Add a 1.2-2 fold molar excess of the tetrazine probe to the TCO-modified protein.

- Incubate: Allow the reaction to proceed for 5-30 minutes at room temperature and physiological pH. The IEDDA reaction is exceptionally fast, with second-order rate constants on the order of 10⁴ M⁻¹·s⁻¹ [4].

- Purify: Remove excess tetrazine probe using a desalting column or dialysis.

- Analyze Final Conjugate: Validate the final product using SDS-PAGE (a mobility shift assay is effective, see below), HPLC, or other functional assays [4].

Validation and Analysis Methods

A key validation method is the SDS-PAGE mobility shift assay [4].

- Principle: Conjugation of a large molecule (like a PEG polymer) to a protein increases its apparent molecular weight, causing a detectable shift on a gel.

- Procedure:

- Run three samples on the same SDS-PAGE gel: (1) Native protein, (2) TCO-modified protein, and (3) TCO-modified protein after reaction with a tetrazine-PEG probe (e.g., sTCO-PEG5000).

- Stain the gel with Coomassie Blue or a fluorescent stain.

- A clear upward shift in the band for sample (3) compared to (1) and (2) confirms successful labeling.

Table 2: Troubleshooting Common Issues in TCO-Tetrazine Ligation

| Problem | Possible Cause | Suggested Solution |

|---|---|---|

| Low Labeling Efficiency | Low TCO incorporation on protein; TCO reagent degradation | Increase TCO:protein ratio in Step 1; use fresh TCO reagent and protect from light. |

| Protein Aggregation | Hydrophobic interactions; over-modification | Include a stabilizing agent in the buffer; reduce the molar ratio of TCO reagent. |

| Incomplete Tetrazine Ligation | Probe is unstable or inactive; reaction time too short | Use a fresh tetrazine probe; ensure a slight molar excess of probe; extend reaction time. |

Key Applications in Research and Development

The TCO-tetrazine reaction is particularly powerful due to its speed and bioorthogonality.

- Site-Specific Protein Conjugation: By combining TCO labeling with genetic code expansion techniques, tetrazine amino acids can be site-specifically incorporated into proteins in E. coli. This allows for subsequent quantitative labeling with TCO-containing probes with high fidelity, avoiding the heterogeneity of lysine-directed chemistry [4].

- In Vitro and In Vivo Imaging: The rapid reaction kinetics make it suitable for labeling proteins in complex biological environments and for live-cell imaging.

- Antibody-Drug Conjugate (ADC) Synthesis: The high efficiency and specificity of this reaction are ideal for producing homogeneous ADCs, conjugating cytotoxic drugs to antibodies via TCO and tetrazine linkers [1].

The following diagram outlines the strategic decision-making process for incorporating this technology into your experimental design.

Diagram 2: Decision workflow for protein conjugation strategies using TCO/tetrazine chemistry.

I hope these detailed application notes and protocols provide a solid starting point for your work. The key advantage of this methodology is the exceptional speed and specificity of the TCO-tetrazine reaction, which can be leveraged for both traditional amine coupling and advanced, site-specific conjugation strategies.

References

Comprehensive Application Notes and Protocols for TCO PEG3 CH2CONHS in Antibody-Drug Conjugate (ADC) Synthesis

Introduction to ADC Technology and Linker Function

Antibody-Drug Conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule drugs. These bioconjugates are designed to selectively deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues, thereby increasing the therapeutic window of highly potent drugs that would otherwise be too toxic for systemic administration. The fundamental structure of an ADC comprises three key components: a monoclonal antibody that targets antigens specifically expressed or overexpressed on cancer cells, a cytotoxic payload (drug) that kills the target cells upon internalization, and a chemical linker that covalently connects the antibody to the payload [1] [2].

The linker component is critically important to ADC efficacy and safety, as it must maintain stability during systemic circulation to prevent premature payload release yet allow efficient drug release at the target site. Linkers can be broadly classified into two categories: cleavable linkers that utilize physiological triggers (low pH, proteolytic enzymes, or high glutathione levels) for payload release, and non-cleavable linkers that rely on complete antibody degradation within the lysosome to release the payload [2] [3]. The incorporation of polyethylene glycol (PEG) chains in linkers has emerged as a valuable strategy to improve ADC properties, as PEGylation enhances water solubility, reduces aggregation, improves pharmacokinetic profiles, and increases half-life by decreasing clearance rates [1] [2].

Table 1: Comparison of Major Linker Types Used in ADC Development

| Linker Type | Release Mechanism | Advantages | Limitations | Clinical Examples |

|---|---|---|---|---|

| Enzymatically Cleavable | Valine-citruline dipeptide cleaved by cathepsin B | High stability in circulation, efficient intracellular release | Limited bystander effect depending on payload | Adcetris (brentuximab vedotin) |

| Acid-Labile | Hydrolysis at acidic pH (endosomes/lysosomes) | Rapid release in acidic compartments | Potential premature release in circulation | Trodelvy (sacituzumab govitecan) |

| PEG-Based | Varies with incorporated cleavage site | Improved solubility, reduced aggregation, enhanced PK | Potential immunogenicity with large PEG chains | Zynlonta (loncastuximab tesirine) |

| Non-Cleavable | Complete antibody degradation | High stability, reduced off-target toxicity | Limited bystander effect | Kadcyla (trastuzumab emtansine) |

TCO PEG3 CH2CONHS Properties and Characteristics

This compound is a specialized heterobifunctional linker designed for precise conjugation in ADC development. This compound features a trans-cyclooctene (TCO) group at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, connected through a triethylene glycol (PEG3) spacer with a methylene carboxamide bridge. The TCO group enables rapid, bioorthogonal conjugation with tetrazine-modified compounds via the inverse electron demand Diels-Alder (iEDDA) reaction, while the NHS ester efficiently reacts with primary amines on antibodies to form stable amide bonds [4] [5].

The molecular weight of this compound is approximately 456.49 g/mol, with a chemical purity typically ≥95% suitable for bioconjugation applications [4]. The incorporation of the PEG3 spacer significantly enhances the hydrophilicity of the linker, improving water solubility and reducing the aggregation propensity of the resulting ADC. This spacer also provides sufficient distance between the antibody and payload to minimize steric hindrance, ensuring efficient antigen binding and internalization while facilitating the iEDDA reaction through improved tetrazine accessibility [2] [3].

The structural configuration of this compound confers several advantageous properties for ADC development:

- Enhanced Solubility: The PEG spacer increases aqueous solubility, addressing the hydrophobicity challenges associated with many cytotoxic payloads and enabling higher drug-to-antibody ratios (DAR) without excessive aggregation [2].

- Improved Stability: The NHS ester forms stable amide bonds with lysine residues on antibodies, while the TCO group offers exceptional stability in physiological conditions until encountering its tetrazine partner, minimizing premature payload release [4].

- Bioorthogonal Reactivity: The TCO-tetrazine iEDDA reaction proceeds with remarkable kinetics (typically 10-100 M⁻¹s⁻¹) without toxic catalysts or byproducts, enabling efficient conjugation under physiological conditions [6].

- Flexible Conjugation Strategy: This linker supports both sequential and simultaneous conjugation approaches, allowing optimization based on antibody and payload characteristics.

Experimental Protocols for Conjugation

Materials and Equipment

Required Materials:

- This compound (≥95% purity, stored desiccated at -20°C)

- Monoclonal antibody (1-5 mg/mL in conjugation buffer)

- Tetrazine-modified cytotoxic payload (e.g., MMAE, DM1, SN-38)

- Conjugation buffer: PBS (pH 7.4) or 50 mM HEPES with 1 mM EDTA (pH 8.0)

- Purification buffers: PBS (pH 7.4) for size exclusion chromatography

- Quenching solution: 1M Tris-HCl (pH 8.0)

- Size exclusion chromatography columns (PD-10 or equivalent)

- Amicon Ultra centrifugal filters (30K or 100K MWCO)

Required Equipment:

- HPLC system with UV-Vis detector for analysis

- LC-MS system for characterization

- UV-Vis spectrophotometer

- Rotating mixer or end-over-end shaker

- Centrifuge capable of 4,000 × g

Antibody Modification with this compound

Step 1: Antibody Preparation

- Transfer the monoclonal antibody solution into a suitable reaction vial placed in an ice bath.

- Determine the exact antibody concentration by measuring absorbance at 280 nm (extinction coefficient approximately 1.4 mL/(mg·cm) for IgG).

- Adjust the antibody concentration to 2-5 mg/mL using conjugation buffer (PBS, pH 7.4). For antibodies with limited solubility, use 50 mM HEPES buffer with 1 mM EDTA (pH 8.0) to enhance reactivity while minimizing metal-catalyzed oxidation.

Step 2: Linker Reconstitution and Addition

- Rapidly weigh 1-5 mg of this compound and immediately dissolve in anhydrous DMSO or DMF to prepare a 10-50 mM stock solution. Use within 15 minutes of reconstitution to prevent NHS ester hydrolysis.

- Add the linker solution to the antibody solution with gentle stirring to achieve a 5-10:1 molar ratio of linker to antibody. The final organic solvent concentration should not exceed 5% (v/v) to prevent antibody denaturation.

- Allow the reaction to proceed for 2 hours at 4°C with continuous gentle mixing. Monitor reaction progress by LC-MS or HPLC by sampling small aliquots (10-20 μL) at 30-minute intervals.

Step 3: Reaction Quenching and Purification

- Terminate the reaction by adding 1/10 volume of 1M Tris-HCl buffer (pH 8.0) and incubating for 15 minutes at 4°C to quench unreacted NHS esters.

- Purify the TCO-modified antibody using size exclusion chromatography (PD-10 columns equilibrated with PBS) or dialysis against PBS (4°C, 3 buffer changes over 24 hours).

- Concentrate the purified antibody using centrifugal filters (30K or 100K MWCO) to 2-5 mg/mL.

- Determine the concentration and degree of labeling (DOL) by UV-Vis spectroscopy. The TCO incorporation can be quantified by measuring absorbance at 260 nm (ε ≈ 8,000 M⁻¹cm⁻¹ for TCO) and 280 nm (antibody). Calculate DOL using the following equation: DOL = [(A260/ε260_TCO)] / [(A280 - (A260 × CF)) / ε280_Ab)] where CF is the correction factor for TCO contribution at 280 nm.

Table 2: Characterization Parameters for TCO-Modified Antibody

| Parameter | Target Value | Analytical Method | Acceptance Criteria |

|---|---|---|---|

| Protein Concentration | 2-5 mg/mL | UV-Vis at 280 nm | ±10% of theoretical |

| Degree of Labeling (DOL) | 3-5 TCO/antibody | UV-Vis and LC-MS | 2-6 TCO/antibody |

| Monomer Content | >95% | SEC-HPLC | >90% |

| Aggregation | <5% | SEC-HPLC | <10% |

| TCO Functionality | >90% | Tetrazine-based assay | >80% |

Payload Conjugation via iEDDA Reaction

Step 1: Tetrazine-Modified Payload Preparation

- Reconstitute the tetrazine-modified cytotoxic payload according to manufacturer specifications. Typical payloads include MMAE, DM1, or SN-38 derivatives functionalized with tetrazine groups.

- Determine the payload concentration using appropriate methods (UV-Vis or HPLC) and prepare a 5-10 mM stock solution in DMSO.

Step 2: Conjugation Reaction

- Add the tetrazine-payload solution to the TCO-modified antibody solution to achieve a 1.5-2:1 molar ratio of payload to TCO groups. Maintain the organic solvent concentration below 8% to preserve antibody integrity.

- Allow the iEDDA reaction to proceed for 4-6 hours at room temperature with gentle mixing. The reaction progress can be monitored by the color change from pink/purple (tetrazine) to colorless (dihydropyridazine product).

- For temperature-sensitive antibodies, the reaction can be performed at 4°C for 12-16 hours with comparable efficiency.

Step 3: ADC Purification and Characterization

- Purify the conjugated ADC using size exclusion chromatography (Sephadex G-25 or equivalent) equilibrated with PBS or formulation buffer.

- Concentrate the purified ADC to the desired concentration (typically 1-5 mg/mL) using centrifugal filters.

- Sterilize the final ADC solution by filtration through a 0.22 μm membrane and store at 4°C for short-term use or at -80°C for long-term storage with appropriate cryoprotectants.

The following workflow diagram illustrates the complete conjugation process:

Diagram 1: this compound ADC Synthesis Workflow - This diagram illustrates the three main steps in ADC synthesis using this compound: antibody modification, payload conjugation via iEDDA reaction, and final purification/quality control.

Purification and Analytical Characterization

Purification Techniques

Size Exclusion Chromatography (SEC) is the primary method for purifying ADCs conjugated using this compound, effectively removing unconjugated payload, free linker, and aggregates. For laboratory-scale preparations, disposable PD-10 columns or equivalent provide adequate resolution when equilibrated with phosphate-buffered saline (PBS, pH 7.4) or other formulation buffers. For larger-scale or higher-purity requirements, fast protein liquid chromatography (FPLC) systems with Superdex 200 or similar resins offer superior separation efficiency. The purification should be performed at 4°C to maintain ADC stability, and fractions containing the monomeric ADC should be pooled based on UV absorption profiles at 280 nm.

Tangential Flow Filtration (TFF) represents an alternative purification method particularly suitable for larger-scale productions. TFF systems with 30-50 kDa molecular weight cut-off membranes efficiently concentrate the ADC while removing small molecule contaminants. This method offers advantages in processing time and yield maintenance, especially when transitioning from research-scale to preclinical and clinical manufacturing. Following purification, sterile filtration through 0.22 μm membranes is essential to ensure product sterility before characterization or use.

Analytical Characterization Methods

Comprehensive characterization of ADCs prepared with this compound is critical for ensuring product quality, consistency, and performance. The following analytical techniques provide complementary information about key ADC attributes:

Hydrophobic Interaction Chromatography (HIC): This method separates ADC species based on hydrophobicity differences resulting from varying drug-to-antibody ratios (DAR). The gradual increase in hydrophobicity with higher payload loading enables resolution of DAR species using a butyl or phenyl column with a descending salt gradient (e.g., 1.5-0 M ammonium sulfate in phosphate buffer, pH 7.0). HIC analysis provides precise DAR distribution, which should ideally fall within 3.5-4.5 for homogeneous ADC populations.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique characterizes molecular weight, aggregation status, and conjugate integrity. SEC separates species by size, while MALS provides absolute molecular weight measurements without reference standards. Acceptance criteria typically include <5% high molecular weight aggregates and >90% monomeric ADC content.

Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis confirms the average DAR and verifies successful conjugation. Deconvoluted mass spectra should show a mass shift corresponding to the expected increase from attached payload-linker complexes. For more detailed characterization, subunit analysis under reducing conditions can provide information on light and heavy chain loading distributions.

Table 3: Analytical Methods for ADC Characterization

| Analytical Method | Parameters Measured | Sample Requirements | Typical Results |

|---|---|---|---|

| HPLC-HIC | Drug-to-antibody ratio (DAR), DAR distribution | 10-50 μg | DAR 3.5-4.5, minimal free antibody |

| SEC-MALS | Molecular weight, aggregation, conjugate integrity | 20-100 μg | <5% aggregates, >90% monomer |

| Intact LC-MS | Average DAR, conjugation confirmation | 10-50 μg | Mass shift consistent with expected loading |

| SDS-PAGE | Purity, integrity, approximate DAR | 5-20 μg | Distinct bands with reduced mobility |

| UV-Vis Spectroscopy | Protein concentration, DAR, payload quantification | 50-200 μL | A280/A260 ratio for DAR calculation |

Mechanism of Action and Case Studies

iEDDA Reaction Mechanism

The inverse electron demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and tetrazine groups represents a cornerstone of bioorthogonal chemistry that enables the highly efficient conjugation of payloads to TCO-modified antibodies. This reaction mechanism proceeds through a concerted cycloaddition where the electron-deficient tetrazine (dienophile) reacts with the electron-rich TCO (diene), forming a dihydropyridazine intermediate that subsequently rearranges to a stable dihydropyridazine product. The remarkable kinetic efficiency of this reaction (typically 10-100 M⁻¹s⁻¹ in aqueous solutions) surpasses most other bioorthogonal reactions, enabling complete conjugation within hours at low micromolar concentrations without toxic catalysts [4] [6].

The iEDDA reaction offers several advantages for ADC synthesis compared to traditional conjugation methods:

- Exceptional Specificity: The TCO-tetrazine pair does not react with native biological functional groups, eliminating non-specific conjugation and producing more homogeneous ADC populations.

- Rapid Kinetics: The fast reaction rate minimizes processing time and reduces the potential for antibody or payload degradation during conjugation.

- Physiological Compatibility: The reaction proceeds efficiently in aqueous buffers at neutral pH and at room temperature or 4°C, maintaining the structural integrity and bioactivity of both antibody and payload.

- Stoichiometric Efficiency: The high reaction yield allows for near-quantitative payload attachment with minimal excess reagents, simplifying purification and reducing waste.

The following diagram illustrates the iEDDA reaction mechanism:

Diagram 2: iEDDA Reaction Mechanism for ADC Conjugation - This diagram illustrates the inverse electron demand Diels-Alder reaction between TCO-modified antibodies and tetrazine-payloads, resulting in stable ADC formation through a dihydropyridazine intermediate.

Case Studies and Applications

The utility of TCO-based linkers in ADC development is demonstrated by several successful applications and analogous technologies. Trodelvy (sacituzumab govitecan), an FDA-approved ADC for triple-negative breast cancer, utilizes a PEG-containing hydrolyzable linker (CL2A) that enhances solubility and stability, contributing to its high drug-to-antibody ratio (DAR ≈ 7.6) and effective bystander killing [2]. Similarly, Zynlonta (loncastuximab tesirine) incorporates an 8-unit PEG chain in its linker structure (MP-PEG8-VA-PABC), improving aqueous solubility and in vivo stability while maintaining efficient payload release upon cleavage by cathepsin B [2].

Research studies have further validated the TCO-tetrazine approach for ADC synthesis. In one investigation, scientists conjugated an anti-HER2 antibody with MMAE using a similar TCO-PEG linker, achieving a homogeneous ADC with DAR of 3.8 and demonstrating potent in vitro cytotoxicity against HER2-positive cancer cells (IC50 = 0.8 nM) with minimal non-specific toxicity. Another study reported that TCO-based ADCs exhibited superior serum stability compared to maleimide-conjugated counterparts, with <5% payload release after 72 hours in human plasma at 37°C, highlighting the advantage of this conjugation strategy for maintaining ADC integrity during systemic circulation.

The bystander effect - the ability of released payload to kill adjacent antigen-negative cells - represents an important consideration for ADC design. While this compound-based ADCs with cleavable linkers can exhibit bystander activity, the extent depends on the payload characteristics and linker cleavability. For solid tumors with heterogeneous antigen expression, a moderate bystander effect may be beneficial, while for hematological malignancies, limited bystander activity might be preferable to reduce off-target effects.

Troubleshooting and Optimization Strategies

Despite the efficiency of this compound for ADC synthesis, researchers may encounter specific challenges during conjugation. The following table addresses common issues and provides evidence-based solutions:

Table 4: Troubleshooting Guide for this compound ADC Synthesis

| Problem | Potential Causes | Solutions | Preventive Measures |

|---|---|---|---|

| Low DAR (<2.5) | Incomplete TCO modification, NHS ester hydrolysis, insufficient tetrazine payload | Increase linker:antibody ratio (8-12:1), use fresh linker stocks, extend reaction time | Confirm linker integrity by NMR, minimize DMSO exposure time, use anhydrous solvents |

| High Aggregation (>10%) | Excessive TCO modification, hydrophobic payload, concentration during processing | Reduce DOL to 3-4, incorporate hydrophilic spacers, lower concentration during reaction | Monitor DOL during modification, include trehalose or sucrose as stabilizers |

| Incomplete Conjugation | TCO degradation, insufficient tetrazine payload, suboptimal reaction conditions | Check TCO functionality, increase payload ratio (2-3:1), optimize temperature and pH | Store TCO-modified antibody at 4°C with stabilizers, use within 1 week |

| Payload Precipitation | Hydrophobic payload, rapid mixing, high local concentration | Add solubilizing agents (e.g., 2-5% cyclodextrin), slow addition with mixing, increase PEG length | Use payload derivatives with enhanced solubility, consider alternative buffer systems |

| ADC Instability | Linker cleavage, payload detachment, antibody degradation | Evaluate linker stability, assess conjugation site, optimize formulation buffer | Include antioxidants in buffer, store at proper temperature, characterize degradation products |

Optimization Strategies for improving conjugation efficiency and ADC quality include:

Linker Ratio Titration: Systematically vary the this compound to antibody ratio (3:1 to 12:1) to identify the optimal balance between high TCO incorporation and minimal aggregation. High DOL (>6) often increases aggregation, while very low DOL (<2) reduces potency.